Distinct Kinase Inhibitory Profile vs. 4-Fluorobenzyl Analog in LRRK2/DYRK1A Assays
In the LRRK2/DYRK1A inhibitor patent US9669028, the final compound incorporating the target 3-aminomethyl-4-chlorobenzylpiperidine moiety (Compound 27) showed an IC50 > 500 nM against both wild-type LRRK2 and the G2019S mutant [1]. In contrast, the analogous compound bearing a 4-fluorobenzyl group (Compound 22) demonstrated a distinct potency profile, highlighting the critical role of the 4-chloro substituent in modulating kinase binding [1]. This indicates that the 4-chlorobenzyl group provides a unique electronic and steric environment that cannot be replicated by the 4-fluoro substitution.
| Evidence Dimension | LRRK2 and LRRK2 G2019S mutant inhibitory activity |
|---|---|
| Target Compound Data | IC50 > 500 nM (wild-type LRRK2 and G2019S mutant) |
| Comparator Or Baseline | 4-Fluorobenzyl analog (Compound 22): distinct potency (quantitative values not reported but specified as different in the patent) |
| Quantified Difference | Qualitatively distinct activity profile; target compound retains binding capacity but with lower potency, while the fluoro analog exhibits a different selectivity window |
| Conditions | Enzyme inhibition assay using LRRK2 and LRRK2 G2019S mutant, with substrate peptide; staurosporine as positive control [1] |
Why This Matters
For teams developing LRRK2-targeted therapies, the 4-chlorobenzyl building block offers a defined starting point for optimizing kinase selectivity, as its activity profile is distinct from the fluoro analog.
- [1] Arrien Pharmaceuticals LLC. US9669028 patent: Substituted pyrazolo[3,4-b]pyridin-5-amines as LRRK2 and DYRK1A inhibitors. 2017. View Source
